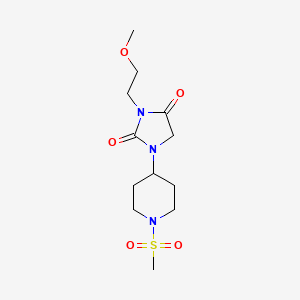

1-(1-methanesulfonylpiperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

1-(1-Methanesulfonylpiperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a methanesulfonyl-piperidine moiety at position 1 and a 2-methoxyethyl group at position 3. The methanesulfonyl group (SO₂CH₃) is a strong electron-withdrawing substituent, which may enhance binding affinity to biological targets by modulating electronic properties or acting as a hydrogen bond acceptor.

Properties

IUPAC Name |

3-(2-methoxyethyl)-1-(1-methylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S/c1-20-8-7-14-11(16)9-15(12(14)17)10-3-5-13(6-4-10)21(2,18)19/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFZWGDRVXDWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methanesulfonylpiperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core and the introduction of the piperidinyl and methoxyethyl substituents. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and base catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-methanesulfonylpiperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems, including its potential as a therapeutic agent.

Medicine: Investigating its pharmacological properties and potential use in treating diseases.

Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methanesulfonylpiperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their distinguishing features are summarized below:

*Calculated based on structural analysis.

Key Comparisons:

Core Heterocycle: The target compound and BG15969 share the imidazolidine-2,4-dione core, which is associated with conformational rigidity and hydrogen-bonding capacity.

Substituent Effects: Methanesulfonyl vs. Propenoyl (BG15969): The methanesulfonyl group in the target compound is more polar and electron-withdrawing than the propenoyl group in BG15969, which may alter target selectivity or pharmacokinetics (e.g., solubility, plasma protein binding) . Methoxyethyl vs. Aromatic Groups: The 2-methoxyethyl substituent in the target compound likely enhances aqueous solubility compared to BG15969’s phenylpropenoyl group or V010-9777’s lipophilic benzyl substituents .

Molecular Weight and Drug-Likeness :

- The target compound’s calculated molar mass (~321.4 g/mol) is lower than BG15969 (371.43 g/mol) and V010-9777 (482.54 g/mol), aligning more closely with Lipinski’s rule of five for oral bioavailability .

Biological Activity Inference :

- Piperidine derivatives with sulfonyl or acetyl groups (e.g., ) are linked to antimicrobial and anti-inflammatory activities, suggesting the target compound may share these properties. The sulfonyl group could enhance binding to enzymes like cyclooxygenase or proteases .

- Piperazine derivatives with sulfinyl groups () are often CNS-active, but the target’s imidazolidine-dione core and methoxyethyl chain may steer activity toward peripheral targets .

Biological Activity

1-(1-Methanesulfonylpiperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an imidazolidine core, which is crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 327.43 g/mol. The specific arrangement of functional groups contributes to its interaction with various biological targets.

This compound primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. Notably, it has shown potential as a c-KIT kinase inhibitor , which plays a significant role in the regulation of cell proliferation and survival in certain cancers.

Key Mechanisms:

- Kinase Inhibition : The compound selectively inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

- Impact on Signaling Pathways : By modulating key signaling pathways such as the PI3K/Akt pathway, the compound may influence cellular responses to growth factors and stress.

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits potent anti-cancer properties:

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- HCT116 Colorectal Cancer Model : In vivo studies showed significant tumor growth inhibition when treated with this compound, demonstrating its potential as a therapeutic agent against colorectal cancer.

- NIH 3T3 Cell Line Studies : The compound exhibited phenotypic reversion in Ras-transformed NIH 3T3 cells at concentrations that suggest it may also have applications in targeting oncogenic mutations.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-methanesulfonylpiperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, and how can purity be optimized?

Methodology :

- Multi-step synthesis : Begin with functionalization of the piperidine ring via methanesulfonylation, followed by coupling with a methoxyethyl-substituted imidazolidine-2,4-dione precursor. Use anhydrous solvents (e.g., THF) and molecular sieves to control moisture-sensitive steps .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediates. Final compound purity can be verified via HPLC with a C18 column and UV detection (λ = 254 nm) .

- Characterization : Confirm structure using / NMR (e.g., δ ~3.2 ppm for methoxyethyl protons, δ ~3.8 ppm for piperidinyl protons), IR (C=O stretch at ~1750 cm), and HRMS (exact mass calculated for : 381.1334) .

Q. How can the stereochemical configuration and solid-state packing of this compound be determined?

Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between dione carbonyls and methanesulfonyl groups) .

- Thermal analysis : Perform DSC/TGA to assess melting point () and decomposition temperature (), which inform stability under storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodology :

- Reaction path modeling : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map transition states for reactions at the imidazolidine-dione core. Focus on electron-deficient carbonyl groups and the electron-rich methoxyethyl side chain .

- Solvent effects : Simulate reaction energetics in polar aprotic solvents (e.g., DMF) using the SMD continuum model to refine synthetic conditions .

- Validation : Cross-check computational predictions with experimental kinetic studies (e.g., monitoring reaction progress via NMR if fluorinated analogs are synthesized) .

Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts during scale-up?

Methodology :

- Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading, solvent ratio). For example, optimize methanesulfonylation by varying sulfonyl chloride equivalents (1.2–2.0 equiv.) and reaction time (2–24 hours) .

- Response surface methodology (RSM) : Apply a central composite design to maximize yield while minimizing impurities (e.g., over-sulfonylated byproducts). Analyze via HPLC area-percent .

- Robustness testing : Validate optimal conditions across three batches to ensure reproducibility at 10-g scale .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs targeting enzyme inhibition?

Methodology :

- Analog synthesis : Modify the methoxyethyl chain (e.g., replace with ethoxyethyl or cyclopropylethyl) and methanesulfonyl group (e.g., substitute with tosyl or acetyl). Assess impact on solubility (logP via shake-flask method) and metabolic stability (microsomal incubation) .

- Biological assays : Test inhibition of target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR. Correlate IC values with steric/electronic parameters (Hammett σ, Taft E) from computational descriptors .

- Co-crystallization : Resolve ligand-enzyme complexes to identify key binding interactions (e.g., hydrogen bonds with the dione moiety) .

Contradictions and Validation

- Synthetic reproducibility : While reports high yields (>80%) for imidazolidine derivatives, notes challenges in isolating intermediates due to hygroscopicity. Mitigate by using inert atmosphere (N) and low-temperature (−20°C) crystallization .

- Computational vs. experimental data : DFT-predicted reaction barriers may deviate from empirical results if solvent effects are underestimated. Calibrate models using experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.